2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is a chemical compound with the molecular formula C14H19BN2O3. It is a boronic ester derivative of 2-oxo-1,2,3,4-tetrahydroquinoxaline, which is a quinoxaline derivative. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-oxo-1,2,3,4-tetrahydroquinoxaline with boronic acid derivatives under specific conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, followed by a subsequent reaction with the quinoxaline derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or other oxidizing agents.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its boronic acid moiety can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is explored for its potential therapeutic properties. It may be used as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester
8-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-boronic Acid Pinacol Ester
Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic Acid Pinacol Ester is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-12(18)17-10/h5-7,16H,8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPBJXFYSMRMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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